"6-Amino-1,3,3-trimethyl-2-oxoindoline" physical and chemical properties
"6-Amino-1,3,3-trimethyl-2-oxoindoline" physical and chemical properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Amino-1,3,3-trimethyl-2-oxoindoline is a substituted oxindole derivative with potential applications in chemical synthesis and drug discovery. This technical guide provides a summary of its known physical and chemical properties. However, a comprehensive analysis is currently limited by the scarcity of publicly available experimental data. This document outlines the available information and highlights areas requiring further investigation to fully characterize this compound.
Chemical Identity and Physical Properties
6-Amino-1,3,3-trimethyl-2-oxoindoline, also known as 6-amino-1,3,3-trimethylindolin-2-one, is a solid compound at room temperature.[1] Its fundamental properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 120791-60-8 | [1][2] |
| Molecular Formula | C₁₁H₁₄N₂O | [1] |
| Molecular Weight | 190.24 g/mol | [1] |
| Physical Form | Solid | [1] |
| Purity | Typically ≥97% | [1] |
| Synonyms | 6-amino-1,3,3-trimethylindolin-2-one, 6-Amino-1,3,3-trimethyl-1,3-dihydro-2H-indol-2-one, 6-Amino-1,3-dihydro-1,3,3-trimethyl-2H-indol-2-one, 6-amino-1,3,3-trimethyl-2-indolone, 6-amino-1,3,3-trimethylindol-2-one, 6-azanyl-1,3,3-trimethyl-indol-2-one | [1] |
Spectroscopic Data
Detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry) for 6-Amino-1,3,3-trimethyl-2-oxoindoline are not currently available in published literature or spectral databases. The structural elucidation of this compound would rely on standard spectroscopic techniques.
Experimental Protocols
Synthesis
Specific, validated experimental protocols for the synthesis of 6-Amino-1,3,3-trimethyl-2-oxoindoline are not detailed in accessible scientific literature. General synthetic strategies for related substituted oxindoles may be adaptable for the preparation of this compound. Such routes could potentially involve the cyclization of an appropriately substituted N-acylaniline precursor or the modification of a pre-existing oxindole scaffold.
Purification
Standard laboratory purification techniques for solid organic compounds would be applicable for the purification of 6-Amino-1,3,3-trimethyl-2-oxoindoline. These methods may include:
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Recrystallization: Dissolving the crude solid in a suitable hot solvent and allowing it to cool slowly to form crystals, leaving impurities in the mother liquor.
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Column Chromatography: Separating the compound from impurities based on differential adsorption on a stationary phase (e.g., silica gel) using an appropriate eluent system.
The choice of solvent and chromatographic conditions would need to be determined empirically.
Biological Activity and Signaling Pathways
There is currently no publicly available information regarding the biological activity of 6-Amino-1,3,3-trimethyl-2-oxoindoline or its involvement in any signaling pathways. The oxindole core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. Therefore, this compound could be a candidate for biological screening in various assays.
Logical Workflow for Characterization
The following diagram outlines a logical workflow for the complete physical and chemical characterization of 6-Amino-1,3,3-trimethyl-2-oxoindoline.
Caption: Workflow for the characterization of the compound.
Conclusion and Future Directions
While the basic chemical identity of 6-Amino-1,3,3-trimethyl-2-oxoindoline is established, a significant gap exists in the scientific literature regarding its detailed physical, chemical, and biological properties. To realize the full potential of this compound, further research is required to:
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Develop and publish a reliable synthetic protocol.
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Perform comprehensive spectroscopic analysis to create a reference dataset.
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Determine key physical properties such as melting point, boiling point, and solubility.
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Investigate its biological activity through a variety of screening assays.
The generation of this data will be invaluable for researchers and drug development professionals interested in utilizing this and related oxindole scaffolds.
